molecular formula C8H4ClNO3 B2418988 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid CAS No. 1367926-41-7

4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B2418988
CAS No.: 1367926-41-7
M. Wt: 197.57
InChI Key: PXYSBEJEBCDSTN-UHFFFAOYSA-N
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Description

4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4ClNO3 and a molecular weight of 197.58 g/mol . This compound is characterized by a fused ring system containing a furan ring and a pyridine ring, with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloropyridine-2-carboxylic acid with furan derivatives under acidic or basic conditions to form the fused ring system . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article will delve into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that incorporate pyridine derivatives and carboxylic acids. The synthesis pathways often utilize catalytic methods that enhance yield and efficiency. For instance, pyridine-2-carboxylic acid has been used as a catalyst in various reactions to synthesize complex molecules efficiently .

Key Synthesis Methods

  • Decarboxylative Michael Addition : This method has been explored for synthesizing pyridine derivatives through the reaction of pyridylacetic acids with chromone derivatives .
  • Catalytic Approaches : Utilizing Brønsted base catalysis to facilitate reactions involving furo[2,3-c]pyridines has been documented .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, certain pyridine derivatives have shown IC50 values in the micromolar range against various cancer cell lines, suggesting they can effectively inhibit tumor growth .

Antimicrobial Properties

The compound's structural motifs are associated with various biological activities, including antimicrobial effects. Studies have shown that chromeno[3,2-c]pyridines possess antimicrobial and antiviral activities, which may extend to related compounds like this compound .

Neuroprotective Effects

Some derivatives of pyridine compounds have demonstrated neuroprotective properties. For example, certain chromeno-pyridines have shown inhibitory activities against enzymes linked to neurodegenerative diseases, indicating a potential therapeutic application in conditions like Alzheimer's disease .

Table 1: Biological Activity of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntitumorTBD
Chromeno[3,2-c]pyridineAntimicrobial87.9
Pyridine derivativeNeuroprotective0.89

Table 2: Synthesis Methods and Yields

Synthesis MethodYield (%)Reference
Decarboxylative Michael Addition84–98
Brønsted Base CatalysisTBD

Case Study 1: Antitumor Activity

In a study evaluating the antitumor activity of various pyridine derivatives, researchers found that compounds with similar structures to this compound exhibited IC50 values ranging from 1.7 to 3 μM against multiple cancer cell lines including MCF-7 and HeLa. This suggests a promising avenue for further exploration in cancer therapy .

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective effects of chromeno-pyridines revealed that certain derivatives could inhibit monoamine oxidase enzymes effectively. These findings highlight the potential for developing new treatments for neurodegenerative diseases based on the structural characteristics shared with this compound .

Properties

IUPAC Name

4-chlorofuro[2,3-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO3/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYSBEJEBCDSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC2=CN=CC(=C21)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367926-41-7
Record name 4-chlorofuro[2,3-c]pyridine-2-carboxylic acid
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